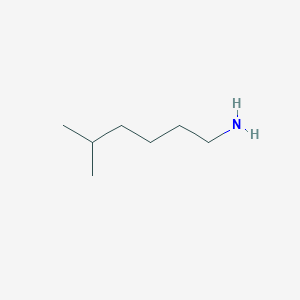

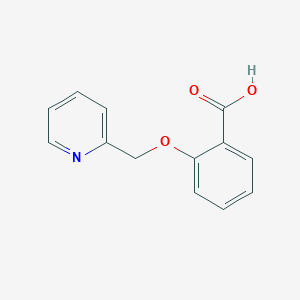

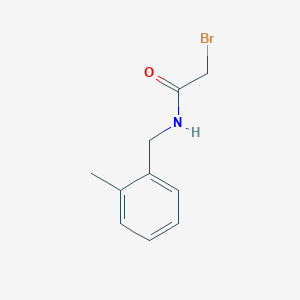

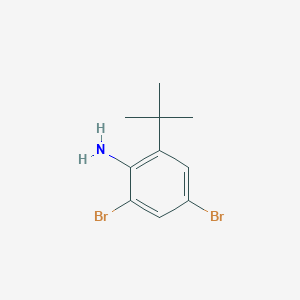

![molecular formula C6H9N3 B1339328 4H,5H,6H,7H-[1,2,3]三唑并[1,5-a]吡啶 CAS No. 210880-66-3](/img/structure/B1339328.png)

4H,5H,6H,7H-[1,2,3]三唑并[1,5-a]吡啶

描述

The compound 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic molecule that is part of a broader class of triazolopyridines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis and structural analysis of such compounds have been the subject of various studies, aiming to explore their chemical properties and potential uses.

Synthesis Analysis

The synthesis of triazolopyridine derivatives has been achieved through various methods. One approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to produce [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method for synthesizing 1,2,4-triazolo[1,5-a]pyridines is through metal-free oxidative N-N bond formation using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which features high reaction yields and short reaction times . Additionally, cyanoacetylation reactions followed by cyclization have been used to prepare 1,2,3-triazolo[4,5-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been determined using various techniques, including X-ray diffraction and DFT quantum chemical calculations. For instance, the crystal and molecular structures of aquo 4,6-dimethyl-5H-[1,2,3]triazolo[4,5-c]pyridine in a zwitterionic form have been elucidated, revealing a triclinic crystal structure with specific unit cell parameters . The vibrational characteristics of the triazolo-pyridinium system have also been proposed, and the role of water molecules in stabilizing the compound's space structure has been considered .

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, leading to the formation of new derivatives. For example, the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol has been used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles . Additionally, [3 + 2] cycloaddition reactions have been employed to synthesize triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, demonstrating good yields and regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are closely related to their molecular structure. The temperature dependence of IR and Raman spectra of triazolopyridine derivatives has been measured, providing insights into proton transfer dynamics . The extensive intermolecular hydrogen bonding and pi-pi stacking interactions observed in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a related compound, suggest that similar interactions may influence the properties of triazolopyridines .

科学研究应用

1. 合成策略

- 1,2,4-三唑并[1,5-a]吡啶的无金属合成:已经开发出一种涉及苯基碘双(三氟乙酸酯)介导的分子内环合的新策略,用于合成具有生物学意义的 1,2,4-三唑并[1,5-a]吡啶。这种方法的特点是直接氧化 N-N 键形成、反应时间短和收率高 (Zheng et al., 2014).

2. 分子结构分析

- 振动动力学和分子结构:密度泛函理论 (DFT) 已被用于确定各种 1H-和 3H-1,2,3-三唑并[4,5-b]吡啶及其甲基衍生物的分子结构和振动能级。本研究提供了对氢键形成在稳定这些结构中作用的见解 (Lorenc et al., 2007).

3. 化学与反应性

- [1,2,3]三唑并[1,5-a]吡啶的芳基化反应:三唑并[1,5-a]吡啶表现出独特的反应模式,在催化量的 Pd(OAc)2 和 PPh3 存在下与芳基卤化物反应,以中低收率直接芳基化。这种行为在 [1,2,3]三唑并[1,5-a]吡啶的化学中是新颖的 (Abarca et al., 2012).

4. 晶体结构和动力学

- 两性离子形式的晶体和分子结构:检查了以两性离子形式存在的 4,6-二甲基-5H-[1,2,3]三唑并[4,5-c]吡啶的水合结构。这包括确定其晶体结构、IR 和拉曼光谱的温度依赖性以及质子转移动力学,增强了对三唑鎓吡啶体系的分子和振动特性的理解 (Dymińska et al., 2017).

5. 在配体合成中的潜在应用

- 多氮配体的合成:已经合成了基于 [1,2,3]三唑并[1,5-a]吡啶的新型多氮配体,展示了它们作为螯合化合物或发光传感器的潜力。这突出了它们在设计复杂分子结构中的应用 (Abarca et al., 2004).

安全和危害

属性

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-4-9-6(3-1)5-7-8-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDORCPXVFKBLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CN=N2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572664 | |

| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine | |

CAS RN |

210880-66-3 | |

| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

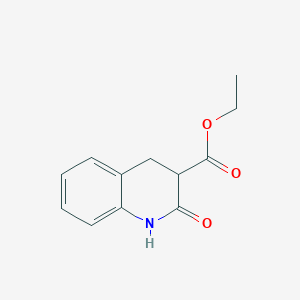

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)